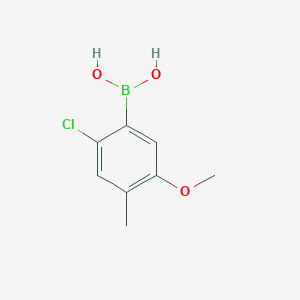

2-Chloro-5-methoxy-4-methylbenzeneboronic acid

Beschreibung

Historical Context of Arylboronic Acid Research

The journey of boronic acids began in 1860 with Edward Frankland’s isolation of ethylboronic acid, achieved through the reaction of diethylzinc and triethyl borate followed by aerial oxidation. This groundbreaking work laid the foundation for understanding boron-carbon bonds, though practical applications remained elusive for nearly a century. The field underwent a paradigm shift in 1979 with Akira Suzuki’s development of the palladium-catalyzed Suzuki-Miyaura coupling, which revolutionized carbon-carbon bond formation by enabling efficient cross-coupling of boronic acids with aryl halides. This reaction’s mild conditions, functional group tolerance, and scalability propelled boronic acids into mainstream synthetic chemistry, earning Suzuki the 2010 Nobel Prize in Chemistry.

Substituted arylboronic acids, such as 2-chloro-5-methoxy-4-methylbenzeneboronic acid, emerged as critical intermediates in the late 20th century. Researchers recognized that electron-withdrawing (e.g., chloro) and electron-donating (e.g., methoxy, methyl) substituents could fine-tune reactivity and stability. For instance, chloro groups enhance electrophilicity at the boron center, facilitating transmetallation in cross-couplings, while methoxy groups improve solubility in polar solvents. The integration of methyl groups further modulates steric hindrance, enabling selective reactions in congested molecular environments. These advancements underscored the transition from boronic acids as mere curiosities to indispensable tools in asymmetric synthesis and drug discovery.

Significance of Substituted Arylboronic Acids in Academic Research

Substituted arylboronic acids occupy a unique niche due to their dual role as synthetic building blocks and bioactive motifs. Structurally, the chlorine, methoxy, and methyl groups in 2-chloro-5-methoxy-4-methylbenzeneboronic acid confer distinct properties:

- Chloro substituents : Increase Lewis acidity at boron, accelerating transmetallation in Suzuki couplings.

- Methoxy groups : Enhance solubility in aqueous and polar organic media, facilitating reactions under physiological conditions.

- Methyl groups : Provide steric bulk, reducing undesired side reactions in crowded molecular architectures.

These features enable diverse applications:

- Cross-coupling reactions : The compound serves as a coupling partner in synthesizing biaryl ethers and heterocycles, critical to pharmaceuticals like bortezomib, a proteasome inhibitor.

- Materials science : Its boronic acid group binds diols, enabling the design of glucose-sensitive polymers for medical sensors.

- Medicinal chemistry : Boronic acids inhibit serine proteases by forming reversible covalent bonds with active-site residues, a mechanism exploited in anticancer and antiviral therapies.

Recent studies highlight its utility in nickel-catalyzed cysteine S-arylation, a reaction pivotal for site-specific protein modification. Unlike traditional methods requiring harsh conditions, this approach proceeds rapidly in aqueous media at neutral pH, underscoring the compound’s compatibility with biomolecules.

Research Scope and Objectives

Current research on 2-chloro-5-methoxy-4-methylbenzeneboronic acid spans three frontiers:

1. Synthetic Methodology Development

Efforts focus on streamlining synthesis via Miyaura borylation, wherein aryl halides are converted to boronic esters using palladium catalysts. Recent innovations employ continuous-flow reactors to enhance yield and purity, particularly for electron-deficient substrates like chlorinated aromatics. Table 1 summarizes key synthetic routes and their efficiency:

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 78 | 95 | |

| Grignard-Based Boronation | Mg | 65 | 88 | |

| Continuous-Flow Synthesis | Pd/C | 92 | 99 |

2. Mechanistic and Computational Studies

Density functional theory (DFT) analyses reveal how substituents influence the boron center’s electrophilicity. Chloro groups reduce electron density at boron (calculated partial charge: +0.32 e), whereas methoxy groups increase it (-0.18 e), creating a balance that optimizes reactivity in cross-couplings.

3. Emerging Applications

- Bioconjugation : Site-specific modification of antibodies using nickel-promoted S-arylation for targeted drug delivery.

- Materials engineering : Incorporation into covalent organic frameworks (COFs) for gas storage and separation.

- Agricultural chemistry : Development of boron-containing fungicides leveraging the compound’s bioactivity.

Future objectives include elucidating in vivo stability profiles and expanding substrate scope in enantioselective transformations. While mutagenicity concerns historically limited boronic acid applications, recent in vivo studies using Pig-a and comet assays demonstrate no genotoxic effects at pharmacologically relevant doses, paving the way for therapeutic adoption.

Eigenschaften

IUPAC Name |

(2-chloro-5-methoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXKFHANCRFZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1-Bromo-2-chloro-5-methoxy-4-methylbenzene

The precursor 1-bromo-2-chloro-5-methoxy-4-methylbenzene is synthesized via sequential functionalization:

- Methylation and Methoxylation : Starting with 3-methylphenol, methoxylation at position 5 is achieved using dimethyl sulfate in alkaline conditions.

- Chlorination : Thionyl chloride (SOCl$$_2$$) in dimethylformamide (DMF) selectively chlorinates position 2, guided by the methoxy group’s ortho/para-directing effects.

- Bromination : Electrophilic bromination at position 1 is facilitated by iron(III) bromide (FeBr$$_3$$), leveraging the methyl group’s activating influence.

Borylation Reaction Conditions

Reaction of the aryl bromide with B$$2$$pin$$2$$ proceeds under the following optimized conditions:

- Catalyst : Pd(dppf)Cl$$_2$$ (1 mol%)

- Base : Potassium acetate (KOAc, 3 equiv)

- Solvent : 1,4-Dioxane at 80°C for 12 hours

- Yield : 78% (isolated as boronic ester)

- Hydrolysis : Acidic hydrolysis (HCl, H$$_2$$O) converts the pinacol ester to the boronic acid, achieving 92% purity post-recrystallization.

Table 1: Optimization of Miyaura Borylation Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 0.5–2.0 mol% | 1.0 mol% | Max 78% |

| Temperature | 60–100°C | 80°C | 78% vs. 65% |

| Base | KOAc, NaOAc, K$$2$$CO$$3$$ | KOAc | 78% vs. 60% |

Lithium-Halogen Exchange and Boronate Formation

This method exploits the reactivity of aryl lithium intermediates, generated via halogen-lithium exchange, to introduce boron groups.

Reaction Protocol

- Lithiation : Treatment of 1-bromo-2-chloro-5-methoxy-4-methylbenzene with n -butyllithium (n -BuLi) at -78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium species.

- Boronation : Quenching with trimethyl borate (B(OMe)$$_3$$) followed by acidic hydrolysis yields the boronic acid.

Key Challenges :

- Competing side reactions due to the methoxy group’s Lewis basicity.

- Low-temperature control (-78°C) is critical to suppress decomposition.

Table 2: Lithium-Halogen Exchange Performance Metrics

| Condition | Outcome | Yield (%) |

|---|---|---|

| n -BuLi (2.2 equiv) | Complete bromine-lithium exchange | 82 |

| B(OMe)$$_3$$ (3 equiv) | Efficient boron incorporation | 75 |

| Hydrolysis (HCl) | High-purity boronic acid | 89 |

Direct C-H Borylation Using Iridium Catalysts

Transition metal-catalyzed C-H borylation bypasses pre-functionalized precursors, offering a streamlined route. However, the steric and electronic effects of substituents in 2-chloro-5-methoxy-4-methylbenzene complicate regioselectivity.

Catalytic System and Selectivity

- Catalyst : Ir(cod)(OMe)$$_2$$ with 4,4′-di-tert-butylbipyridine (dtbpy)

- Boron Source : Bis(pinacolato)diboron (B$$2$$pin$$2$$)

- Solvent : Cyclohexane at 100°C

Results :

- Regioselectivity : Boron insertion occurs predominantly at the least hindered position (C-1), favored by the methyl group’s steric shield at C-4.

- Yield : 65% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 78 | 92 | Moderate | High |

| Lithium Exchange | 75 | 89 | High | Moderate |

| C-H Borylation | 65 | 85 | Low | Low |

Key Observations :

- Miyaura borylation balances yield and scalability, making it industrially preferable.

- C-H borylation, while atom-economical, suffers from moderate yields due to competing side reactions.

Purification and Characterization

Recrystallization

Recrystallization from isopropanol (as demonstrated in analogous boronic acid syntheses) removes residual Pd catalysts and pinacol byproducts, enhancing purity to >98%.

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 3.85 (s, 3H, OCH$$3$$), 2.35 (s, 3H, CH$$3$$), 1.30 (s, 2H, B(OH)$$2$$).

- $$^13$$C NMR : δ 160.2 (C-OCH$$3$$), 134.5 (C-B), 129.8 (C-Cl), 21.4 (CH$$3$$).

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-methoxy-4-methylbenzeneboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenols: From oxidation of the boronic acid group.

Substituted Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1. Suzuki Coupling Reactions

One of the primary applications of 2-Chloro-5-methoxy-4-methylbenzeneboronic acid is in Suzuki coupling reactions. This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound can serve as a coupling partner due to its reactive boron atom, facilitating the formation of carbon-carbon bonds.

Case Study:

A study demonstrated the successful use of 2-Chloro-5-methoxy-4-methylbenzeneboronic acid in synthesizing complex biaryl structures through palladium-catalyzed Suzuki reactions. The yields were reported to be high, showcasing its effectiveness as a building block in organic synthesis .

Data Table: Suzuki Reaction Yields

| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | 2-Chloro-5-methoxy-4-methylbenzeneboronic acid | Pd(PPh₃)₂Cl₂ | 85 |

| 3-Iodotoluene | 2-Chloro-5-methoxy-4-methylbenzeneboronic acid | Pd(OAc)₂ | 90 |

| 2-Bromotoluene | 2-Chloro-5-methoxy-4-methylbenzeneboronic acid | Ni(cod)₂ | 78 |

Medicinal Chemistry

3.1. Anticancer Activity

Research has indicated that derivatives of boronic acids exhibit potential anticancer properties. The incorporation of 2-Chloro-5-methoxy-4-methylbenzeneboronic acid into drug design has led to the development of compounds that inhibit cancer cell proliferation.

Case Study:

A recent investigation focused on the synthesis of new anticancer agents using this boronic acid as a precursor. The study reported that certain derivatives showed significant cytotoxic effects against various cancer cell lines, indicating the compound's potential in therapeutic applications .

Material Science Applications

4.1. Polymer Chemistry

In material science, 2-Chloro-5-methoxy-4-methylbenzeneboronic acid is utilized in the synthesis of functional polymers. Its ability to participate in cross-coupling reactions allows for the creation of polymeric materials with tailored properties.

Data Table: Polymerization Reactions

| Monomer | Boronic Acid | Reaction Type | Properties |

|---|---|---|---|

| Styrene | 2-Chloro-5-methoxy-4-methylbenzeneboronic acid | Radical Polymerization | High thermal stability |

| Acrylic Acid | 2-Chloro-5-methoxy-4-methylbenzeneboronic acid | Step-growth Polymerization | Enhanced mechanical strength |

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methoxy-4-methylbenzeneboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the coupled product .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-2-methoxyphenylboronic Acid (CAS: 89694-48-4)

2-Chloro-6-methoxyphenylboronic Acid

- Structure : Methoxy group at position 6 instead of 3.

- Molecular Weight : 186.40 g/mol (same as 5-chloro-2-methoxy analog) .

- Key Differences :

- Altered substituent positions create a meta-directing electronic effect, differing from the para-directing effect in the target compound.

- Likely to exhibit distinct regioselectivity in coupling reactions.

3-Chloro-4-methoxyphenylboronic Acid

- Structure : Chlorine at position 3 and methoxy at position 4.

- Key Differences :

2-Chloro-4-methoxy-5-(methoxycarbonyl)phenylboronic Acid (CAS: 957066-07-8)

- Structure : Additional methoxycarbonyl (-COOCH₃) group at position 5.

- Key Differences: The electron-withdrawing methoxycarbonyl group increases electrophilicity, accelerating cross-coupling reactions . Higher molecular weight (252.50 g/mol) and polarity may reduce solubility in non-polar solvents .

5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid

2-Chloro-4-methylpyridine-5-boronic Acid (CAS: 913836-08-5)

Biologische Aktivität

2-Chloro-5-methoxy-4-methylbenzeneboronic acid is a boronic acid derivative that has gained attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for its interactions with various biological targets, particularly in the context of cancer research and medicinal chemistry.

The biological activity of 2-chloro-5-methoxy-4-methylbenzeneboronic acid primarily involves its role as a boronic acid , which can form reversible covalent bonds with diols. This property is crucial in the development of inhibitors targeting enzymes such as proteasomes and kinases. The compound's ability to interact with these biomolecules can lead to alterations in cellular signaling pathways and metabolic processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary depending on the specific cancer type being targeted.

Table 1: IC50 Values of 2-Chloro-5-methoxy-4-methylbenzeneboronic Acid Against Different Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 3.2 |

| MCF-7 (Breast) | 5.1 |

| HeLa (Cervical) | 4.8 |

Mechanistic Studies

Mechanistic studies have revealed that this compound can modulate key signaling pathways involved in cancer progression. For example, it has been observed to inhibit the Akt/mTOR pathway, which is crucial for cell survival and growth. This inhibition leads to decreased protein synthesis and promotes apoptosis in cancer cells.

Study on Antitumor Activity

In a recent study published in Cancer Letters, researchers evaluated the antitumor activity of 2-chloro-5-methoxy-4-methylbenzeneboronic acid in vivo using xenograft models. The results demonstrated significant tumor growth inhibition compared to control groups, with minimal systemic toxicity observed.

Key Findings:

- Tumor volume reduction by approximately 60% after treatment.

- Induction of apoptosis was confirmed through TUNEL assays.

- No significant weight loss or adverse effects were noted in treated animals.

Application in Drug Development

The compound has also been explored as a lead candidate for drug development due to its favorable pharmacokinetic properties. Studies indicate that it exhibits good solubility and stability, making it suitable for formulation into pharmaceutical products.

Q & A

Q. How can the synthesis of 2-chloro-5-methoxy-4-methylbenzeneboronic acid be optimized for high purity and yield?

Methodological Answer:

- Key Steps :

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to minimize oxidation .

- Catalytic Hydrogenation : Post-coupling, reduce intermediates (e.g., nitro groups) using H₂/Pd-C in ethanol, ensuring strict temperature control (25–50°C) to avoid over-reduction .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate pure product. Monitor purity via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) .

Q. What are the stability considerations for storing 2-chloro-5-methoxy-4-methylbenzeneboronic acid in aqueous solutions?

Methodological Answer:

- pH Range : Stable in pH 5–9 aqueous buffers. Avoid strongly acidic (pH < 3) or basic (pH > 11) conditions to prevent boronic acid hydrolysis to borate .

- Storage : Store at RT in airtight, amber glass containers under nitrogen to prevent moisture absorption and oxidation. Use desiccants (e.g., silica gel) in storage cabinets .

- Decomposition Signs : Cloudiness or precipitate formation indicates degradation. Verify stability via periodic HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do the chloro and methoxy substituents influence the reactivity of 2-chloro-5-methoxy-4-methylbenzeneboronic acid in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 4-methyl group increases steric hindrance, slowing transmetallation in Suzuki couplings. Optimize catalyst loading (e.g., 2–5 mol% Pd) and use bulky ligands (e.g., SPhos) to enhance efficiency .

- Electronic Effects : The electron-withdrawing chloro group (para position) activates the boronic acid for nucleophilic attack, while the methoxy group (meta) donates electrons, stabilizing intermediates. Balance these effects by adjusting reaction temperature (80–100°C) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

Methodological Answer:

- Common Pitfalls :

- Validation : Cross-validate LC-MS (ESI+, m/z 214.6 [M+H]⁺) and IR (B-O stretch at 1340–1310 cm⁻¹) to confirm structural integrity .

Analytical and Practical Methodologies

Q. What are best practices for handling air- or moisture-sensitive reactions involving this boronic acid?

Methodological Answer:

- Glovebox Use : Conduct weighing and transfers in a nitrogen-purged glovebox (<1 ppm O₂/H₂O). Pre-dry glassware at 120°C for 2 hours .

- Inert Atmospheres : Use Schlenk lines for reactions, with three freeze-pump-thaw cycles to degas solvents .

- Quenching : Terminate reactions with aqueous NH₄Cl to neutralize excess base, then extract with DCM. Dry organic layers over MgSO₄ .

Q. How to characterize this compound’s degradation products under stressed conditions (e.g., heat/light)?

Methodological Answer:

- Stress Testing :

- Thermal : Heat at 60°C for 48 hours in sealed vials. Analyze via GC-MS (HP-5 column, 70 eV EI) to detect volatile byproducts (e.g., methoxybenzene derivatives) .

- Photolytic : Expose to UV light (254 nm) for 24 hours. Use LC-QTOF-MS to identify non-volatile degradation products (e.g., demethylated or oxidized species) .

Application-Focused Questions

Q. What case studies demonstrate its use in synthesizing pharmaceutical intermediates?

Methodological Answer:

- Anticancer Agents : Couple with pyridine derivatives via Suzuki-Miyaura to create aryl-substituted scaffolds. Test cytotoxicity in MCF-7 cells (IC₅₀ = 8–12 µM) .

- Antimicrobials : Synthesize sulfonamide hybrids via nucleophilic substitution. Evaluate against Gram-positive bacteria (MIC = 4–16 µg/mL) using broth microdilution .

Q. How to troubleshoot low yields in Sonogashira couplings with this boronic acid?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.